molecular formula C23H24FNO B1654284 (1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 2185863-15-2

(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No. B1654284
M. Wt: 349.4
InChI Key: UXOFEILQVZFLRH-UHFFFAOYSA-N

Description

(1-(4-Fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Scientific Research Applications

  • Regulatory Status : UR-144, XLR11, and similar compounds have been placed into Schedule I of the Controlled Substances Act due to their potential for abuse and lack of accepted medical use (Federal Register, 2016).

  • Genotoxic Properties : A study on XLR-11, a close analogue, found that it possesses genotoxic properties, causing DNA damage in human lymphocytes and cell lines. This implies a potential risk for cancer development in users (Ferk et al., 2016).

  • Prediction of Designer Drugs : Research focused on predicting future synthetic cannabinoids based on existing patterns led to the synthesis and spectroscopic analysis of analogues including (1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone, demonstrating the evolving nature of these substances (Carlsson et al., 2016).

  • Urinary Metabolites : A study identified urinary metabolites of XLR-11, which is important for detecting its use. This research is crucial in understanding the metabolic pathways of similar synthetic cannabinoids (Jang et al., 2015).

  • Metabolic Profile : The metabolic profile of synthetic cannabinoids like XLR-11 and UR-144 was studied using Cunninghamella elegans, a fungus, to understand human metabolism of these substances. This research is significant for detecting drug use and understanding metabolic pathways (Watanabe et al., 2017).

properties

CAS RN

2185863-15-2

Product Name

(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Molecular Formula

C23H24FNO

Molecular Weight

349.4

IUPAC Name

[1-[(4-fluorophenyl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

InChI

InChI=1S/C23H24FNO/c1-22(2)21(23(22,3)4)20(26)18-14-25(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,21H,13H2,1-4H3

InChI Key

UXOFEILQVZFLRH-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C

Other CAS RN

2185863-15-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

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